An In-depth Technical Guide to 2-Chloro-3-fluoro-4-iodopyridine (CAS: 148639-07-0)
An In-depth Technical Guide to 2-Chloro-3-fluoro-4-iodopyridine (CAS: 148639-07-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-4-iodopyridine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthetic applications, and its role in the development of targeted therapeutics.
Core Compound Properties
2-Chloro-3-fluoro-4-iodopyridine is a halogenated pyridine derivative valued for its utility in organic synthesis, particularly in the construction of complex heterocyclic molecules.[1][2] Its distinct substitution pattern allows for selective functionalization, making it a versatile intermediate in drug discovery programs.[1][3]
| Property | Value | Source(s) |
| CAS Number | 148639-07-0 | [1] |
| Molecular Formula | C₅H₂ClFIN | [1][2] |
| Molecular Weight | 257.43 g/mol | [1][2] |
| Appearance | White to light yellow or light orange powder/crystal | [4] |
| Melting Point | 95.0 to 99.0 °C | [4] |
| Boiling Point | 246.1±35.0 °C (Predicted) | [5] |
| Purity | Typically >98.0% (GC) | [4] |
| Solubility | Soluble in Methanol | [4] |
| Storage | Room temperature, in a cool and dark place is recommended (<15°C) | [4] |
Safety and Handling
2-Chloro-3-fluoro-4-iodopyridine is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
Synthetic Utility and Experimental Protocols
The synthetic value of 2-Chloro-3-fluoro-4-iodopyridine lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is the most labile, making the 4-position ideal for initial modification via palladium-catalyzed cross-coupling reactions, leaving the chloro and fluoro groups untouched for potential subsequent transformations.[6]
Caption: Synthetic utility of 2-Chloro-3-fluoro-4-iodopyridine.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Table of Representative Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Product Type | Application Example | Source(s) |
| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-2-chloro-3-fluoropyridine | Kinase Inhibitors | [7] |
| Thiol Coupling | Thiol | 4-Thioether-2-chloro-3-fluoropyridine | SHP2 Inhibitors | [8][9] |
| Buchwald-Hartwig | Amine | 4-Amino-2-chloro-3-fluoropyridine | BCL6 Inhibitors | [10][11] |
Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis
The following protocol is adapted from the synthesis of a biaryl kinase inhibitor.[7]
Materials:
-
2-Chloro-3-fluoro-4-iodopyridine
-
(S)-tert-butyl (1-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-2,4-dimethylpentan-2-yl)carbamate
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine 2-Chloro-3-fluoro-4-iodopyridine (1.0 equiv), the boronic acid derivative (2.0 equiv), and potassium carbonate (3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 5-10 mol%).
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Specific peptide interference reveals BCL6 transcriptional and oncogenic mechanisms in B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway* | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
